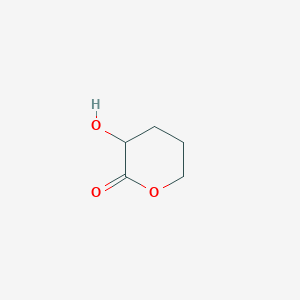
3-Hydroxytetrahydro-2h-pyran-2-one
Vue d'ensemble
Description
3-Hydroxytetrahydro-2H-pyran-2-one, also known as 3-hydroxy-2H-pyran-2-one, is a heterocyclic organic compound with the molecular formula C5H8O3. It is a derivative of tetrahydropyran and contains a hydroxyl group at the third position and a lactone ring.
Mécanisme D'action
Mode of Action
It is known that the compound belongs to the 2h-pyran family, which is known to exhibit various biological activities .
Biochemical Pathways
It is known that 2h-pyrans, the family to which this compound belongs, are key intermediates in the construction of many natural products .
Result of Action
It is known that 2h-pyrans, the family to which this compound belongs, have a broad spectrum of biological activities .
Action Environment
It is known that the stability of 2h-pyrans, the family to which this compound belongs, can be affected by physicochemical factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one can be achieved through several methods. . This method typically requires specific reaction conditions, including the presence of a suitable catalyst and controlled temperature.
Another synthetic route involves the cyclization of 2,5-dihydroxyvaleric acid δ-lactone under acidic conditions . This method is relatively straightforward and can be performed under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and temperature control are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxotetrahydro-2H-pyran-2-one.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxotetrahydro-2H-pyran-2-one.
Reduction: 3,4-Dihydroxytetrahydro-2H-pyran.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxytetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparaison Avec Des Composés Similaires
3-Hydroxytetrahydro-2H-pyran-2-one can be compared with other similar compounds, such as:
2H-Pyran-2-one: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.
3-Hydroxy-2H-pyran-2-one: Similar structure but without the tetrahydro modification, resulting in different chemical properties.
2,5-Dihydroxyvaleric acid δ-lactone: Precursor in the synthesis of this compound, with different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields.
Propriétés
IUPAC Name |
3-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSAZOGISLHXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5058-01-5 | |
| Record name | Valeric acid, 2,5-dihydroxy-, delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5058-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















